molecular formula C10H13N5O4 B12424014 Zidovudine-d3

Zidovudine-d3

Cat. No.: B12424014
M. Wt: 270.26 g/mol
InChI Key: HBOMLICNUCNMMY-FIBGUPNXSA-N
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Description

Zidovudine-d3, also known as azidothymidine-d3, is a deuterated form of zidovudine, a nucleoside analog reverse-transcriptase inhibitor. It is primarily used in the treatment of Human Immunodeficiency Virus (HIV) infections. The deuterium atoms in this compound replace the hydrogen atoms, which can be useful in pharmacokinetic studies to differentiate it from the non-deuterated form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zidovudine-d3 involves the following steps:

    Starting Material: Thymidine is used as the starting material.

    Formation of Mesylate: Thymidine is treated with methanesulfonyl chloride in pyridine to form the corresponding mesylate.

    Azidation: The mesylate is then reacted with lithium azide in dimethylformamide to replace the mesyl group with an azido group, resulting in the formation of azidothymidine.

    Deuteration: The hydrogen atoms in azidothymidine are replaced with deuterium atoms to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale Reactors: Using large-scale reactors to handle the reactions.

    Purification: Employing techniques such as crystallization and chromatography to purify the final product.

    Quality Control: Ensuring the product meets pharmaceutical standards through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Zidovudine-d3 undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in substitution reactions.

    Cycloaddition Reactions: It can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.

Common Reagents and Conditions

    Copper Catalysts: Used in CuAAC reactions.

    Alkyne Compounds: React with the azido group in cycloaddition reactions.

    Dimethylformamide: Common solvent used in the synthesis.

Major Products

    Cycloaddition Products: Formation of triazole derivatives through cycloaddition reactions.

Scientific Research Applications

Zidovudine-d3 has several scientific research applications:

    Pharmacokinetic Studies: Used to study the pharmacokinetics of zidovudine by differentiating it from the non-deuterated form.

    HIV Research: Employed in research related to HIV treatment and resistance mechanisms.

    Drug Development: Used as a reference compound in the development of new antiretroviral drugs.

    Biological Studies: Investigated for its effects on cellular processes and interactions with other biomolecules.

Mechanism of Action

Zidovudine-d3 exerts its effects by inhibiting the activity of HIV-1 reverse transcriptase. It is phosphorylated to its active 5′-triphosphate metabolite, which competes with natural nucleotides for incorporation into viral DNA. Once incorporated, it causes DNA chain termination, thereby inhibiting viral replication.

Comparison with Similar Compounds

Similar Compounds

    Stavudine: Another nucleoside analog reverse-transcriptase inhibitor.

    Didanosine: A nucleoside analog used in HIV treatment.

    Zalcitabine: Similar to zidovudine, used in HIV therapy.

Uniqueness

Zidovudine-d3 is unique due to its deuterium atoms, which provide distinct advantages in pharmacokinetic studies. It also has a well-established mechanism of action and is widely used in HIV research and treatment.

Properties

Molecular Formula

C10H13N5O4

Molecular Weight

270.26 g/mol

IUPAC Name

1-[4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/i1D3

InChI Key

HBOMLICNUCNMMY-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-]

Origin of Product

United States

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